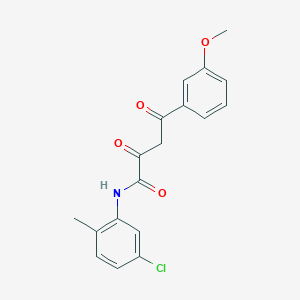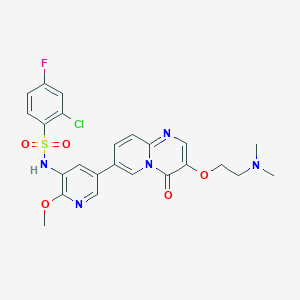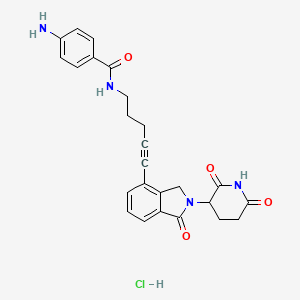![molecular formula C40H55ClN6O4 B11932608 N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG3-Azide is a compound that combines a Cyanine 5 dye with a polyethylene glycol spacer and an azide functional group. The Cyanine 5 dye is a near-infrared fluorescent dye, which makes it useful for various imaging applications. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, and the azide group enables the compound to participate in click chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-Azide typically involves the conjugation of a Cyanine 5 dye with a polyethylene glycol spacer that has an azide functional group. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction may be catalyzed by copper ions to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of Cy5-PEG3-Azide involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition. These reactions are highly specific and efficient, making them ideal for bioconjugation applications .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper ions as a catalyst and an alkyne-containing molecule.
Strain-Promoted Azide-Alkyne Cycloaddition: Does not require a catalyst and uses strained alkyne-containing molecules such as dibenzocyclooctyne.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for further applications in biological systems .
Wissenschaftliche Forschungsanwendungen
Cy5-PEG3-Azide is widely used in scientific research due to its fluorescent properties and ability to participate in click chemistry. Some of its applications include:
Chemistry: Used for labeling and tracking molecules in chemical reactions.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking within cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools
Wirkmechanismus
The mechanism of action of Cy5-PEG3-Azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and can be used to link various molecules together. This property is particularly useful in bioconjugation, where the compound can be used to attach fluorescent labels to biomolecules for imaging purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3-PEG3-Azide: Similar to Cy5-PEG3-Azide but uses a Cyanine 3 dye, which emits light in the green part of the spectrum.
Alexa Fluor 647-PEG3-Azide: Uses an Alexa Fluor 647 dye, which has similar fluorescent properties to Cyanine 5 but may have different photostability and brightness.
Fluorescein-PEG3-Azide: Uses a fluorescein dye, which emits light in the green part of the spectrum and is commonly used in various imaging applications
Uniqueness
Cy5-PEG3-Azide is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly useful for in vivo imaging applications where high sensitivity and specificity are required .
Eigenschaften
Molekularformel |
C40H55ClN6O4 |
|---|---|
Molekulargewicht |
719.4 g/mol |
IUPAC-Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H |
InChI-Schlüssel |
IPFARVGHBHWPPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3aS,6S,6aS)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11932528.png)

![6-[6-(2-hexyldecanoyloxy)hexyl-(2-hydroxyethyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11932539.png)

![(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B11932548.png)

![trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)

![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)
![N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B11932578.png)

![2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B11932604.png)

![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
